molecular formula C25H48N6O8S2 B3181925 Ezeprogind disulfate CAS No. 1616671-13-6

Ezeprogind disulfate

Cat. No.: B3181925
CAS No.: 1616671-13-6
M. Wt: 624.8 g/mol
InChI Key: GIYBNVHXNIZNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezeprogind disulfate is a neurotrophic inducer known for its potential in treating neurodegenerative diseases. It targets various causes of neurodegeneration, including amyloid beta protein and tau protein. This compound is particularly significant in the research of neurological disorders such as progressive supranuclear palsy, tauopathies, Alzheimer’s disease, and Parkinson’s disease .

Preparation Methods

The synthesis of Ezeprogind disulfate involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes:

    Formation of the benzimidazole core: This is achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the piperazine ring: The benzimidazole core is then reacted with a piperazine derivative in the presence of a suitable base.

    Introduction of the disulfate group: The final step involves the addition of sulfuric acid to form the disulfate salt

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ezeprogind disulfate undergoes several types of chemical reactions:

Scientific Research Applications

Ezeprogind disulfate has a wide range of applications in scientific research:

    Chemistry: It is used to study the mechanisms of neurodegeneration and the role of neurotrophic factors.

    Biology: The compound is employed in cellular and animal models to investigate its effects on neuron survival, neurite growth, and synaptic function.

    Medicine: this compound is being developed as a therapeutic agent for neurodegenerative diseases, with ongoing clinical trials for conditions like progressive supranuclear palsy and Alzheimer’s disease.

    Industry: It is used in the development of neuroprotective drugs and in the study of neuroinflammation and tauopathies .

Mechanism of Action

Ezeprogind disulfate exerts its effects by increasing the levels of the neurotrophic factor progranulin. It binds to prosaposin, a cofactor for progranulin processing, stabilizing the prosaposin-progranulin complex. This stabilization prevents progranulin cleavage and increases its secretion. Additionally, this compound inhibits microglial activation and proinflammatory cytokine production, and decreases tau phosphorylation .

Comparison with Similar Compounds

Ezeprogind disulfate is unique in its dual targeting of amyloid beta protein and tau protein, making it a versatile compound in neurodegenerative research. Similar compounds include:

These compounds share some neuroprotective properties but differ in their specific targets and mechanisms of action, highlighting the unique therapeutic potential of this compound.

Properties

IUPAC Name

N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N6.2H2O4S/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25;2*1-5(2,3)4/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28);2*(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYBNVHXNIZNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616671-13-6
Record name AZP-2006
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616671136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EZEPROGIND DISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L8UKH84T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezeprogind disulfate
Reactant of Route 2
Reactant of Route 2
Ezeprogind disulfate
Reactant of Route 3
Reactant of Route 3
Ezeprogind disulfate
Reactant of Route 4
Reactant of Route 4
Ezeprogind disulfate
Reactant of Route 5
Reactant of Route 5
Ezeprogind disulfate
Reactant of Route 6
Reactant of Route 6
Ezeprogind disulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.